Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate

Description

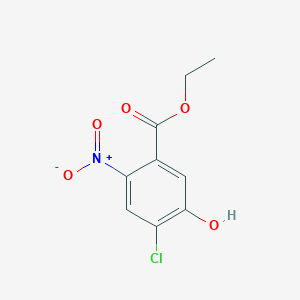

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate is a benzoic acid derivative with a nitro (-NO₂) group at position 2, a hydroxyl (-OH) group at position 5, and a chlorine atom at position 4 on the aromatic ring, esterified with an ethyl group. Its molecular formula is C₉H₈ClNO₅ (molecular weight: 259.62 g/mol).

Properties

Molecular Formula |

C9H8ClNO5 |

|---|---|

Molecular Weight |

245.61 g/mol |

IUPAC Name |

ethyl 4-chloro-5-hydroxy-2-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO5/c1-2-16-9(13)5-3-8(12)6(10)4-7(5)11(14)15/h3-4,12H,2H2,1H3 |

InChI Key |

DEFJDCUJTRODGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate, followed by chlorination and hydroxylation. The typical synthetic route includes:

Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Hydroxylation: Finally, the chlorinated compound undergoes hydroxylation using a suitable base like sodium hydroxide to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ethyl 4-chloro-5-oxo-2-nitrobenzoate.

Reduction: Formation of ethyl 4-chloro-5-hydroxy-2-aminobenzoate.

Substitution: Formation of ethyl 4-substituted-5-hydroxy-2-nitrobenzoate derivatives.

Scientific Research Applications

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 4-chloro-5-hydroxy-2-nitrobenzoate with structurally related esters, focusing on substituent effects, molecular properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Key Comparative Insights:

Ester Group Variation: The ethyl ester in the target compound vs. the methyl ester in its analog (C₈H₆ClNO₅) affects lipophilicity.

Substituent Effects: Nitro Group: Present in all compared compounds, it acts as a strong electron-withdrawing group, directing electrophilic substitution and influencing redox reactivity. In ethyl 4-nitrobenzoate (C₉H₉NO₄), the absence of chloro and hydroxyl groups simplifies its structure, reducing polarity and making it more suitable for industrial applications like polymer additives . Chloro and Hydroxy Groups: The combination of Cl (position 4) and OH (position 5) in the target compound creates intramolecular hydrogen bonding, increasing acidity (pKa ~8–10 for the phenolic -OH) and solubility in polar solvents compared to non-hydroxylated analogs.

Bioactivity Inference: While direct bioactivity data for the target compound is absent, ethyl acetate extracts of spices (e.g., turmeric, ginger) containing nitro- or chloro-substituted aromatics show antifungal and antimicrobial properties . The hydroxyl group in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to clove-derived eugenol acetate (Table 20, ).

Complex Substituents: The trifluoromethoxy group in ethyl 5-(trifluoromethoxy)indole-2-carboxylate (C₁₂H₁₀F₃NO₃) and the trifluoromethyl group in the phenoxy derivative (C₂₀H₁₆ClF₃NO₇) introduce steric bulk and metabolic stability, traits leveraged in agrochemical design . In contrast, the target compound’s simpler substituents may favor synthetic versatility.

Biological Activity

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.

- Molecular Formula : C9H8ClN O5

- Molecular Weight : 231.59 g/mol

- CAS Number : 1113049-82-3

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its antimicrobial and anti-inflammatory properties. Its structure suggests potential interactions with biological systems, making it a candidate for further pharmacological exploration.

Anti-inflammatory Properties

Nitro-substituted phenolic compounds are known for their anti-inflammatory effects. This compound's hydroxyl group may contribute to its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies

-

Study on Antimicrobial Efficacy :

- A comparative study examined the antibacterial activity of various nitrobenzoate derivatives, including this compound.

- Results indicated a zone of inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.

-

Inflammation Model :

- In vitro studies using macrophage cell lines treated with this compound demonstrated a decrease in TNF-alpha production.

- This finding supports the hypothesis that the compound can attenuate inflammatory responses.

Data Table: Biological Activity Summary

| Property | Observed Effect | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Anti-inflammatory Response | Reduced TNF-alpha production | |

| Cytotoxicity | Low cytotoxic effects observed |

Research Findings

Recent research highlights the need for further exploration into the pharmacological potential of this compound. The following findings are noteworthy:

- Mechanism of Action : Preliminary studies suggest that the compound may exert its effects through modulation of enzyme activity involved in inflammatory pathways.

- Synergistic Effects : When combined with other antimicrobial agents, this compound showed enhanced efficacy, indicating potential for use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.